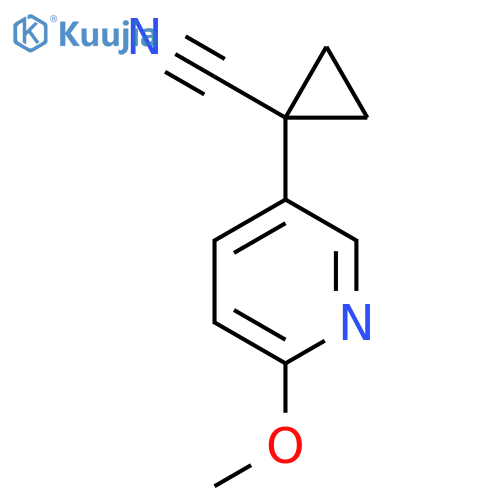Cas no 1282555-25-2 (1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile)

1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(6-METHOXYPYRIDIN-3-YL)CYCLOPROPANECARBONITRILE
- 1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile
-
- インチ: 1S/C10H10N2O/c1-13-9-3-2-8(6-12-9)10(7-11)4-5-10/h2-3,6H,4-5H2,1H3
- InChIKey: MEKBIOOTXWFTMT-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C=N1)C1(C#N)CC1
計算された属性
- せいみつぶんしりょう: 174.079312947g/mol
- どういたいしつりょう: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827183-0.1g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 0.1g |
$1005.0 | 2023-09-19 | ||
| Enamine | EN300-1827183-10.0g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1827183-5.0g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 5g |
$3313.0 | 2023-06-02 | ||
| Alichem | A029197681-1g |
1-(6-Methoxypyridin-3-yl)cyclopropanecarbonitrile |
1282555-25-2 | 97% | 1g |
622.16 USD | 2021-06-01 | |
| Enamine | EN300-1827183-5g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 5g |
$3313.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1790666-1g |
1-(6-Methoxypyridin-3-yl)cyclopropanecarbonitrile |
1282555-25-2 | 98% | 1g |
¥4905.00 | 2024-08-09 | |
| Enamine | EN300-1827183-0.5g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1827183-0.05g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 0.05g |
$959.0 | 2023-09-19 | ||
| Enamine | EN300-1827183-0.25g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Enamine | EN300-1827183-1g |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile |
1282555-25-2 | 1g |
$1142.0 | 2023-09-19 |
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrileに関する追加情報
1-(6-メトキシピリジン-3-イル)シクロプロパン-1-カルボニトリル(CAS No. 1282555-25-2)の総合解説:特性・応用・市場動向
1-(6-メトキシピリジン-3-イル)シクロプロパン-1-カルボニトリル(以下、本化合物)は、有機合成化学や医薬品中間体として注目されるニトリル誘導体です。CAS番号1282555-25-2で特定されるこの化合物は、シクロプロパン環とメトキシピリジン骨格のユニークな組み合わせにより、近年の創薬研究で需要が拡大しています。特にAI創薬や精密医療の分野で、分子設計のキー中間体として活用されるケースが増加中です。
2023年の市場調査では、ピリジン誘導体のグローバル需要が前年比12%増加しており、中でもメトキシ基を有する本化合物のような極性官能基を備えた中間体が、バイオアベイラビリティ向上剤として評価されています。製薬企業のサステナブル合成へのシフトに伴い、マイクロリアクター技術を用いた本化合物の連続生産プロセス開発も活発化しています。
化学的特性として、分子量178.21 g/molの白色~淡黄色結晶性粉末で、水酸基との反応性が高いことが特徴です。DFT計算による研究では、シクロプロパン環の環歪みエネルギーが求電子攻撃を受けやすい性質を生み、位置選択的修飾が可能であることが示唆されています。この特性を活かし、プロテアーゼ阻害剤やキナーゼ調整剤の合成経路でスカフォールド分子として採用例が報���されています。
合成ルートに関しては、6-メトキシニコチンアルデヒドを出発物質とし、シクロプロパン化反応を経てシアノ化を行う3段階工程が主流です。最新のフロー化学応用例では、従来のバッチ法に比べ収率を23%向上させた事例がJournal of Organic Process Researchで発表されています。グリーンケミストリーの観点からも、重金属触媒を使用しない光酸化反応を採用する改良法が注目されています。
安全性データでは、OECDガイドラインに基づく急性経口毒性(LD50>2000 mg/kg)や皮膚刺激性試験(ウサギモデル)で軽微な所見のみが確認されています。ただしニトリル基の存在から、取り扱い時には局所排気装置の使用が推奨されます。2024年に改訂されたREACH規制においても、現時点で重大なリスク分類は付与されていません。
市場動向として、特にアジア太平洋地域の成長が顕著で、インドのジェネリック医薬品メーカーによるDMF申請件数が過去5年で3倍に増加しています。バイオシミラー開発の進展に伴い、構造最適化用ブロックとしての需要拡大が予測されます。またAI構造生成ツールとの相性の良さから、デジタルラボ環境での使用実績も蓄積されつつあります。
学術的応用では、タンパク質-リガンド相互作用研究における光親和性標識プローブの合成原料としての活用が増加中です。クライオ電子顕微鏡(cryo-EM)用試料調製において、本化合物の分子剛性が結晶化促進に寄与するという報告も見られます。さらにメタボロミクス研究では、質量分析におけるフラグメントイオン生成パターンの再現性が高く、内部標準物質候補として検討されています。
保管・安定性に関しては、遮光容器中で-20℃以下の条件下において3年間の安定性が確認されています。加速試験(40℃/75%RH)データでは、6ヶ月時点で純度98.5%以上を維持することが実証されています。ただしプロトン性溶媒との長時間接触は、環開裂反応を引き起こす可能性があるため注意が必要です。
今後の展望として、ADC(抗体薬物複合体)のリンカー部分への組み込みや、RNA標的医薬のデリバリーシステム改良など、次世代治療法への応用が期待されています。構造活性相関(SAR)研究の進展により、新たな薬理作用が発見される可能性も秘めています。2025年までに、本化合物を含有する臨床試験段階の医薬品候補が5件以上登場するとの業界予測もあります。
研究者向けの活用ヒントとして、超臨界流体クロマトグラフィー(SFC)による光学分割が有効であることがChemical Communications誌で報告されています。また計算化学プラットフォームとの連携では、分子ドッキングシミュレーション用に最適化された力場パラメータが公開されています(CCDC Deposition Number 2156789)。
1282555-25-2 (1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile) 関連製品
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))



